

An In-depth Technical Guide to 11-O-Methylpseurotin A Producing Fungal Strains

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 11-O-Methylpseurotin A

Cat. No.: B15586021

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Introduction

11-O-Methylpseurotin A is a fungal secondary metabolite belonging to the diverse family of pseurotins. These compounds have garnered significant interest within the scientific community due to their wide range of biological activities. This technical guide provides a comprehensive overview of the fungal strains known to produce **11-O-Methylpseurotin A**, detailed experimental protocols for its production and isolation, and an exploration of its biosynthetic pathway. The information presented herein is intended to serve as a valuable resource for researchers actively engaged in natural product discovery, fungal biotechnology, and drug development.

Fungal Strains Producing 11-O-Methylpseurotin A

To date, **11-O-Methylpseurotin A** has been isolated from fungal species belonging to the genera *Aspergillus* and *Sporothrix*. The production of this metabolite can be influenced by various factors, including the specific strain, culture conditions, and interactions with other microorganisms.

A marine-derived strain of *Aspergillus fumigatus* has been identified as a producer of **11-O-Methylpseurotin A**.^[1] Notably, the production of **11-O-Methylpseurotin A** by the fungal isolate *Aspergillus fumigatus* MR2012 is induced during co-cultivation with the bacterial strain *Streptomyces leeuwenhoekii* C34.^[2] This highlights the role of microbial interactions in

activating silent biosynthetic gene clusters. The compound was also originally isolated from a species of *Sporothrix*.^[1] While the production of the parent compound, pseurotin A, has been documented from *Cordyceps ophioglossoides* (IFO-8992), the synthesis of its 11-O-methylated derivative by this strain has not been reported.

Table 1: Summary of 11-O-Methylpseurotin A Producing Fungal Strains and Conditions

Fungal Strain	Genus	Specific Conditions	Co-isolated Pseurotins
Marine-derived strain	<i>Aspergillus</i>	Standard fermentation	Pseurotin A
MR2012	<i>Aspergillus fumigatus</i>	Co-culture with <i>Streptomyces leeuwenhoekii</i> C34	Pseurotin G, Terezine D
Not specified	<i>Sporothrix</i> sp.	Not specified	Not specified

Quantitative Data on Production

Quantitative data for the production of **11-O-Methylpseurotin A** is not extensively reported in the available literature. The yield of fungal secondary metabolites is often highly variable and dependent on the producing strain, fermentation conditions, and extraction methods employed.^[1] For context, a patent for the production of the related compound, pseurotin A, from *Cordyceps ophioglossoides* reported a yield of 45 mg from a 1-liter culture.^[3]

Experimental Protocols

Detailed methodologies are crucial for the successful cultivation of producing strains and the isolation of **11-O-Methylpseurotin A**. The following protocols are based on methodologies described for pseurotin production.

Protocol 1: Fermentation of *Aspergillus fumigatus* MR2012 in Co-culture

This protocol is adapted from the study that reported the induced production of **11-O-Methylpseurotin A**.^[2]

- Seed Culture Preparation:
 - Prepare a seed culture of *Aspergillus fumigatus* MR2012 and *Streptomyces leeuwenhoekii* C34 separately in a suitable seed medium (e.g., ISP2 medium).
 - Incubate the cultures at 30°C with shaking at 180 rpm.
- Production Culture:
 - Inoculate 4 liters of ISP2 production medium with 200 mL of the primary fungal seed culture.
 - Incubate for 2 days at 30°C with shaking at 180 rpm.
 - After 2 days, inoculate the fungal culture with 200 mL of the primary bacterial seed culture.
 - Continue the co-cultivation for 8 days under the same conditions.

Protocol 2: Static Culture Fermentation for Pseurotin A Production (*Cordyceps ophioglossoides* IFO-8992)

This protocol for the parent compound, pseurotin A, provides a methodological basis.^[3]

- Inoculation and Seed Culture:
 - Inoculate a platinum loop of *Cordyceps ophioglossoides* (IFO-8992) into a suitable liquid medium.
 - Perform a static culture at 25°C for 20 days.
- Production Culture:
 - Uniformly inoculate the surface of a potato dextrose agar medium with the seed culture.
 - Incubate as a static culture at 25°C for 20 days in the dark.

Protocol 3: Extraction and Purification

This generalized protocol is applicable for the isolation of pseurotins from fungal cultures.^{[1][3]}

- Extraction:
 - Following fermentation, extract both the mycelium and the culture filtrate with an organic solvent such as ethyl acetate or n-butanol. For solid media, the agar can be heated, melted, and mixed with the solvent.[3]
 - Repeat the extraction multiple times to ensure complete recovery of the secondary metabolites.
 - Combine the organic extracts and concentrate under reduced pressure using a rotary evaporator to yield a crude extract.
- Purification:
 - Subject the crude extract to silica gel column chromatography. Elute with a suitable solvent system (e.g., benzene/ethyl acetate, 1:1 v/v) to separate the components.[3]
 - Further purify the fractions containing the target compound using High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., ODS) and mobile phase (e.g., methanol/water, 55:45 v/v).[3]

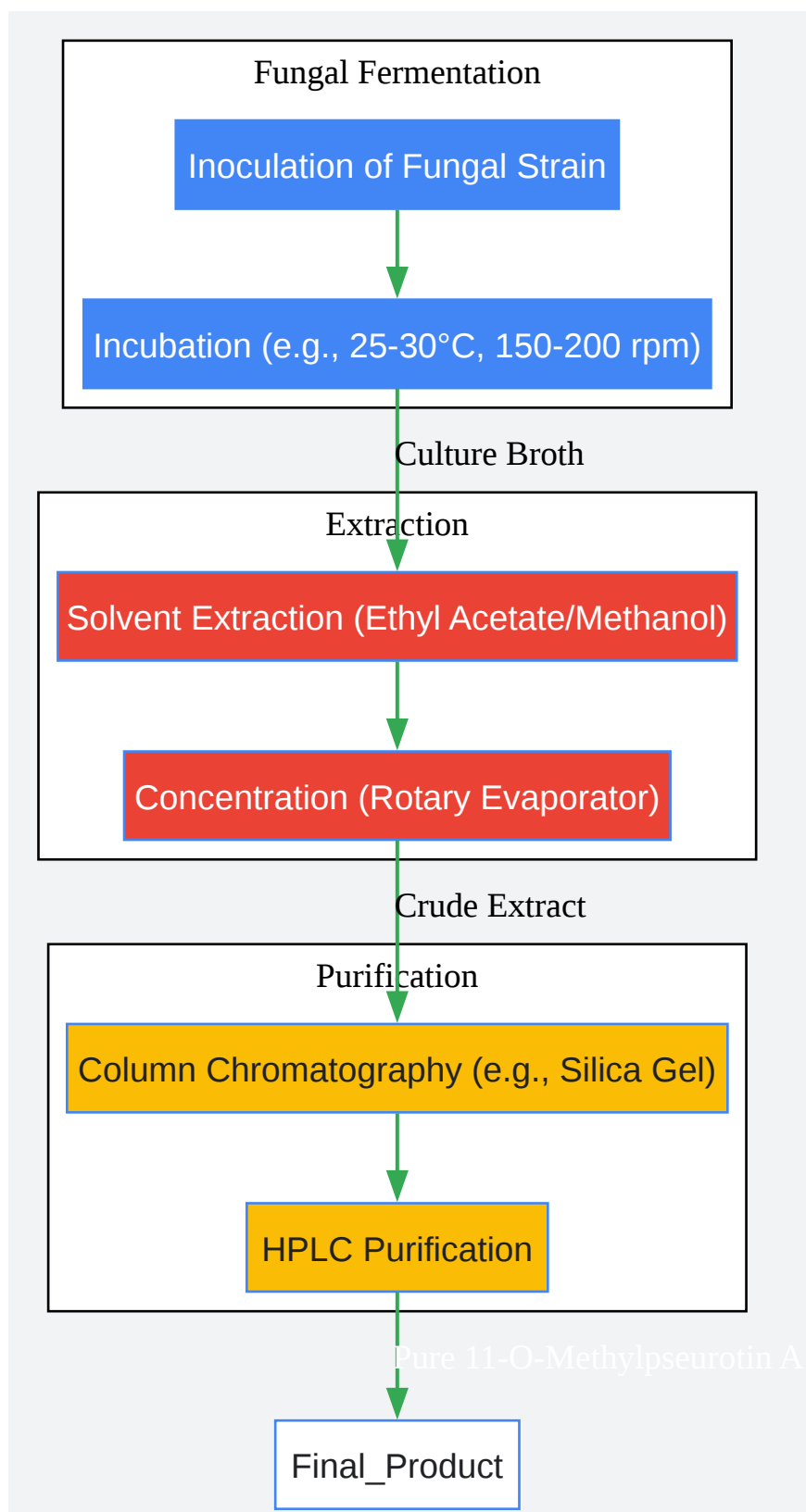
Biosynthesis of 11-O-Methylpseurotin A

11-O-Methylpseurotin A belongs to the pseurotin family of fungal metabolites, which are biosynthesized via a mixed polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) pathway.[1] The core structure is assembled by the hybrid enzyme PsoA. A series of tailoring enzymes, including oxidases and methyltransferases from the *pso* gene cluster, then modify this core to generate the diverse array of pseurotin derivatives.[1]

The biosynthesis of pseurotin A is the most extensively studied in this family. The formation of **11-O-Methylpseurotin A** is proposed to be a late-stage modification of pseurotin A. This involves the enzymatic O-methylation of the hydroxyl group at the C-11 position, a reaction catalyzed by a specific O-methyltransferase that utilizes S-adenosyl methionine (SAM) as the methyl group donor.[1] While the specific enzyme for this final step has not been definitively characterized, it represents a common terminal modification in natural product biosynthesis.[1]

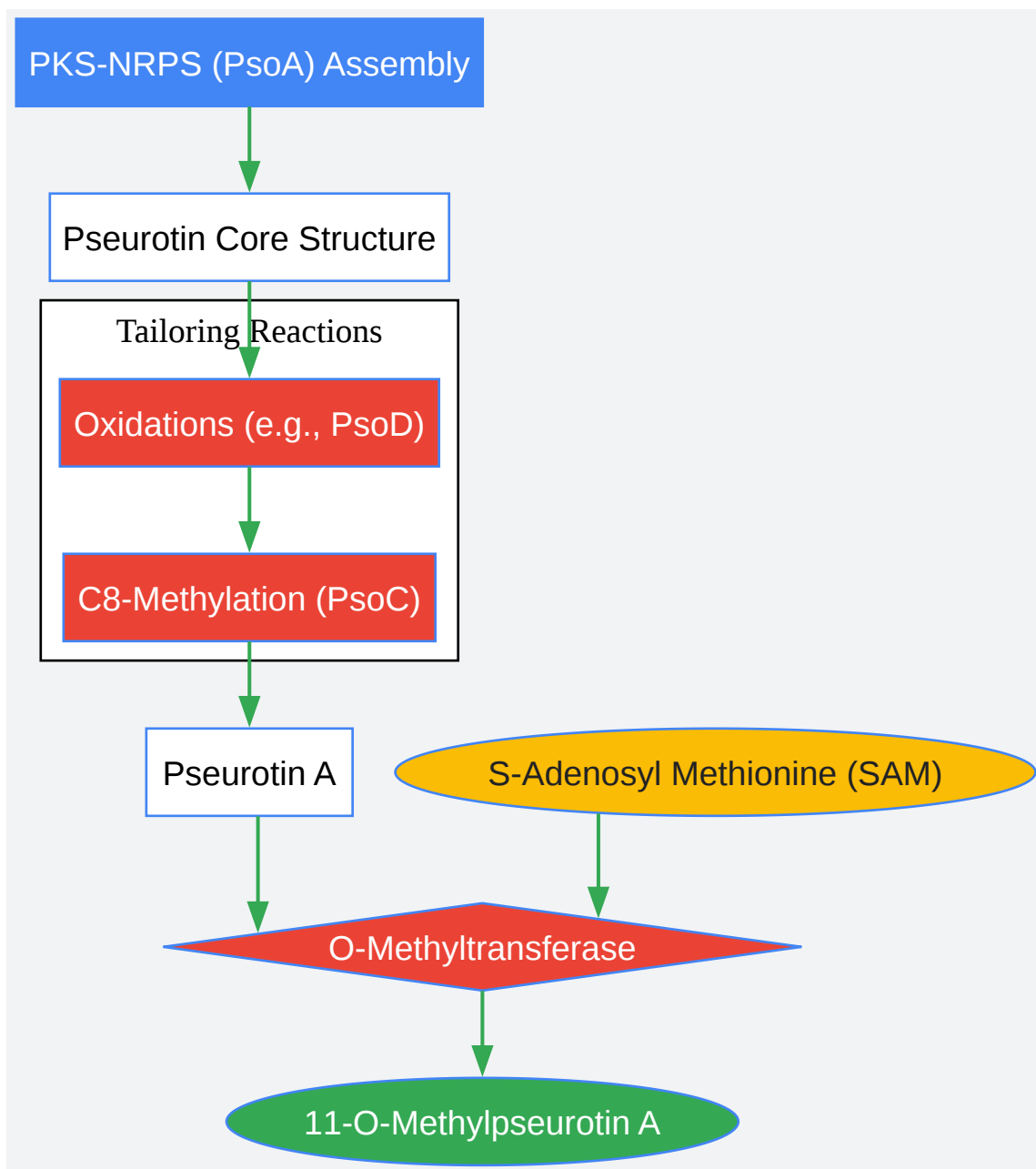
The expression of the pseurotin A biosynthetic gene cluster in *Aspergillus fumigatus* is known to be influenced by environmental factors. For instance, hypoxic (low oxygen) conditions have been shown to induce the biosynthesis of pseurotin A.[4][5] Additionally, the regulation of pseurotin A biosynthesis is interconnected with the production of other secondary metabolites, such as gliotoxin, and is influenced by the availability of zinc.[6][7]

Visualizations



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Caption: Experimental workflow for the isolation of **11-O-Methylpseurotin A**.



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Caption: Proposed biosynthetic pathway of **11-O-Methylpseurotin A**.

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- To cite this document: BenchChem. [An In-depth Technical Guide to 11-O-Methylpseurotin A Producing Fungal Strains]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15586021#11-o-methylpseurotin-a-producing-fungal-strains]

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